molecular formula C8H9ClO2S B051012 2,3-Dimethylbenzenesulfonyl chloride CAS No. 2905-31-9

2,3-Dimethylbenzenesulfonyl chloride

Cat. No. B051012
CAS RN: 2905-31-9
M. Wt: 204.67 g/mol
InChI Key: VUNHYCUCWBMXLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds to 2,3-Dimethylbenzenesulfonyl chloride, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been detailed through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been characterized by X-ray single crystal diffraction, demonstrating the importance of structural characterization in understanding the molecular architecture and reactivity of such compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of related sulfonyl chloride compounds reveals a variety of bonding patterns and steric interactions, which are crucial for determining their reactivity and the types of chemical reactions they can undergo. For example, the crystal structure studies of triisopropylbenzenesulfonyl chloride (TPSCl) have shown a highly selective condensing agent due to its steric overcrowding and bond-angle distortions (Laba et al., 2009). These structural features are essential for chemists to consider when designing synthetic routes involving sulfonyl chlorides.

Chemical Reactions and Properties

The reactivity profile of sulfonyl chlorides, including compounds similar to 2,3-Dimethylbenzenesulfonyl chloride, is influenced by their molecular structure. For instance, the hydrolysis of aminobenzene sulfonyl chlorides has shown an independence of reactivity from pH, which underscores the importance of understanding the intrinsic chemical properties that govern such reactions (Cevasco et al., 2011).

Scientific Research Applications

Synthesis and Structural Characterization

2,3-Dimethylbenzenesulfonyl chloride has been explored in the synthesis of sterically hindered structural isomers. For example, Rublova et al. (2017) synthesized two new structural isomers – 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and its counterpart by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid. These compounds were characterized by X-ray single crystal diffraction, demonstrating their potential in molecular and electronic structural analysis (Rublova et al., 2017).

Chemical Transformations and Synthesis Routes

Wagenaar and Engberts (2010) utilized 2,3-dimethylbenzenesulfonyl chloride in the conversion of sterically hindered phenols into corresponding N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement. This showcases its role in facilitating complex chemical transformations (Wagenaar & Engberts, 2010).

Computational Study and Molecular Dynamics

Murthy et al. (2018) derived a compound from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, leading to a comprehensive computational study that included structural characterization, electronic properties analysis, and molecular dynamics simulations. This research highlights the compound's interactions with proteins, offering insights into its potential biological applications (Murthy et al., 2018).

Antibacterial and Enzyme Inhibition Activities

Research on derivatives of 2,3-dimethylbenzenesulfonyl chloride, such as the study by Abbasi et al. (2016), demonstrates moderate to high antibacterial activity against various bacterial strains. These derivatives also exhibited good inhibition of α-glucosidase enzyme, indicating their potential in antibacterial and anti-enzymatic applications (Abbasi et al., 2016).

Novel Applications and Methodologies

Seleznev et al. (2021) discovered a novel source of free radicals based on sulfonyl chlorides, including 2,3-dimethylbenzenesulfonyl chloride, providing new insights into radical chemistry and potential applications in material science and polymer chemistry (Seleznev et al., 2021).

Safety And Hazards

2,3-Dimethylbenzenesulfonyl chloride is harmful if swallowed . It should be handled with care, and skin contact should be avoided . In case of accidental ingestion, medical attention should be sought immediately .

properties

IUPAC Name

2,3-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHYCUCWBMXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290109
Record name 2,3-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzenesulfonyl chloride

CAS RN

2905-31-9
Record name 2,3-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzene-1-sulfonyl chloride
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